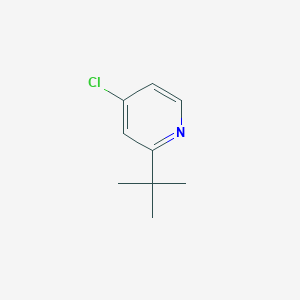

2-(tert-Butyl)-4-chloropyridine

Description

BenchChem offers high-quality 2-(tert-Butyl)-4-chloropyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(tert-Butyl)-4-chloropyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-tert-butyl-4-chloropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN/c1-9(2,3)8-6-7(10)4-5-11-8/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMONDDQCZRCOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC=CC(=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-(tert-Butyl)-2-chloropyridine CAS number and safety data

An In-Depth Technical Guide to 4-(tert-Butyl)-2-chloropyridine

Abstract

This technical guide provides a comprehensive overview of 4-(tert-Butyl)-2-chloropyridine, a pivotal halogenated pyridine derivative for professionals in research, drug development, and specialty chemical synthesis. Identified by its CAS Number 81167-60-4 , this compound possesses a unique molecular architecture that imparts desirable steric and electronic properties for advanced synthetic applications.[1][2] The presence of a reactive chlorine atom at the 2-position facilitates a range of cross-coupling reactions, while the sterically demanding tert-butyl group at the 4-position directs regioselectivity and enhances solubility in organic solvents.[2] This document delineates the compound's critical safety and handling protocols, physicochemical properties, a representative synthetic methodology, and its multifaceted applications as a key building block in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][3]

Compound Identification and Core Properties

4-(tert-Butyl)-2-chloropyridine is a colorless to pale yellow liquid at room temperature.[2][3] Its core identifiers and fundamental properties are summarized below, providing a foundational dataset for laboratory and industrial applications.

| Identifier | Value | Source(s) |

| CAS Number | 81167-60-4 | [3][4][5] |

| IUPAC Name | 4-tert-butyl-2-chloropyridine | [5] |

| Molecular Formula | C₉H₁₂ClN | [3][5] |

| Molecular Weight | 169.65 g/mol | [3][5] |

| Purity | Typically ≥97% (GC) | [4] |

| InChIKey | UGGNULHQVUWRGQ-UHFFFAOYSA-N | [4][6] |

| Appearance | Colorless liquid | [3] |

Comprehensive Safety and Handling Protocol

The handling of 4-(tert-Butyl)-2-chloropyridine demands strict adherence to safety protocols due to its toxicological profile. It is classified as toxic if swallowed, in contact with skin, or if inhaled.[7]

GHS Hazard Classification

The compound is associated with significant health hazards, necessitating careful risk assessment before use.

| Hazard Class | GHS Code | Description | Signal Word |

| Acute Toxicity (Oral, Dermal, Inhalation) | H301+H311+H331 | Toxic if swallowed, in contact with skin or if inhaled. | Danger |

| Skin Corrosion/Irritation | H315 | Causes skin irritation. | Warning |

| Serious Eye Damage/Irritation | H318 / H319 | Causes serious eye damage/irritation. | Danger/Warning |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | Warning |

| Specific Target Organ Toxicity (Repeated Exposure) | H373 | May cause damage to organs through prolonged or repeated exposure. | Danger |

| Hazardous to the Aquatic Environment | H411 | Toxic to aquatic life with long lasting effects. | Danger |

Note: Classifications and signal words may vary slightly between suppliers.[4][5][6][7]

Personal Protective Equipment (PPE) and Engineering Controls

A self-validating safety workflow must be established, incorporating appropriate engineering controls and PPE.

Caption: Safe handling workflow for 4-(tert-Butyl)-2-chloropyridine.

First Aid Measures

Immediate and appropriate first aid is critical upon exposure. Always show the Safety Data Sheet (SDS) to attending medical personnel.[7]

-

Inhalation : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][8]

-

Skin Contact : Immediately wash off with soap and plenty of water. Remove contaminated clothing. Seek immediate medical attention.[7][8]

-

Eye Contact : Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[7][8]

-

Ingestion : Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[7][9]

Storage and Stability

Proper storage is crucial for maintaining the compound's integrity and ensuring safety.

-

Conditions : Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong acids and oxidizing agents.[8][10]

-

Atmosphere : Many suppliers recommend storing under an inert atmosphere (e.g., Argon or Nitrogen) at room temperature or refrigerated (2-8°C).[4][7]

-

Container : Keep the container tightly sealed and protected from physical damage.[10]

Physicochemical Data

The compound's physical properties are essential for planning reactions, purifications, and formulations.

| Property | Value | Source(s) |

| Density | 1.07 g/cm³ (at 20°C) | [3] |

| Refractive Index (n20/D) | 1.52 | [3] |

| Flash Point | 111 °C | [6] |

| Boiling Point | 196-197 °C | [11] |

| Solubility | Low solubility in water; soluble in common organic solvents. | [2][10] |

Synthesis and Reactivity Insights

General Synthetic Protocol

A common laboratory-scale synthesis involves the chlorination of 4-tert-butylpyridine 1-oxide. The N-oxide starting material activates the pyridine ring, making it susceptible to nucleophilic attack by the chloride from a chlorinating agent like phosphoryl chloride (POCl₃).

Caption: Simplified reaction scheme for synthesis.

Step-by-Step Experimental Methodology

This protocol is adapted from established procedures and should be performed with all necessary safety precautions.[12]

-

Reaction Setup : In a two-necked flask equipped with a reflux condenser, place 4-tert-butylpyridine 1-oxide (1.0 eq).

-

Reagent Addition : Cool the flask in an ice bath. Slowly add phosphoryl chloride (POCl₃, approx. 5 mL per gram of starting material) to the flask with stirring.

-

Reaction : Once the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Maintain reflux for 24 hours to ensure the reaction goes to completion.

-

Workup : After 24 hours, cool the mixture to room temperature. Carefully remove the excess POCl₃ by distillation under reduced pressure.

-

Neutralization & Extraction : Cautiously neutralize the residue by adding it to an aqueous sodium carbonate solution. Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Purification : Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). After filtration, concentrate the solvent in vacuo. Purify the crude product via column chromatography on silica gel (e.g., eluting with a hexane/ethyl acetate gradient) to yield pure 4-(tert-Butyl)-2-chloropyridine as a clear liquid.[12]

Causality of Reactivity

The utility of this molecule stems from two key structural features:

-

The 2-Chloro Group : The chlorine atom is an excellent leaving group, making the C2 position highly reactive toward nucleophilic substitution and, critically, a prime site for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[2] This allows for the efficient construction of complex carbon-carbon and carbon-nitrogen bonds.

-

The 4-tert-Butyl Group : This bulky, lipophilic group serves multiple functions. It provides steric hindrance that can direct incoming reagents to other positions on the ring, enhancing regioselectivity.[2] Furthermore, in a drug development context, this group is ideal for occupying deep hydrophobic pockets in enzyme active sites, which can significantly increase the binding affinity, potency, and selectivity of a drug candidate.[2]

Applications in Research and Drug Development

4-(tert-Butyl)-2-chloropyridine is not an end-product but a high-value intermediate. Its structure is a recurring motif in a variety of functional molecules.

Caption: Role as a versatile scaffold in synthesis.

-

Pharmaceutical Development : This is a primary application area. The scaffold is crucial for synthesizing kinase inhibitors used in oncology and inflammatory diseases.[2][3] It is also a precursor for agents targeting neurological disorders and has been investigated in the synthesis of TRPV1 antagonists for pain management.[1][3][13]

-

Agrochemicals : The chloropyridine moiety is a well-established pharmacophore in crop protection. This compound is used to formulate advanced herbicides and insecticides, contributing to enhanced crop yields.[1][3][14]

-

Material Science : In material science, incorporating this pyridine derivative into polymer backbones can impart improved thermal stability and unique optical properties to the resulting materials and coatings.[1][2][3]

Conclusion

4-(tert-Butyl)-2-chloropyridine (CAS: 81167-60-4) is a cornerstone intermediate for chemists in both academic and industrial settings. Its well-defined reactivity, governed by the interplay between the 2-chloro and 4-tert-butyl substituents, provides a reliable and versatile platform for constructing complex molecular targets. A thorough understanding of its properties and strict adherence to the safety protocols outlined in this guide are paramount for its effective and safe utilization in advancing the frontiers of medicine, agriculture, and material science.

References

-

PubChem. 4-(tert-Butyl)-2-chloropyridine. [Link]

-

Angene Chemical. Safety Data Sheet: 4-(tert-Butyl)-2-chloropyridine. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. 4-(tert-Butyl)-2-chloropyridine: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. [Link]

-

PubMed. Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-(Tert-butyl)-2-chloropyridine|CAS 81167-60-4 [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-tert-Butyl-2-chloropyridine | 81167-60-4 [sigmaaldrich.com]

- 5. 4-(tert-Butyl)-2-chloropyridine | C9H12ClN | CID 57345981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-(tert-Butyl)-2-chloropyridine | 81167-60-4 [sigmaaldrich.com]

- 7. angenechemical.com [angenechemical.com]

- 8. fishersci.com [fishersci.com]

- 9. capotchem.cn [capotchem.cn]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. downloads.ossila.com [downloads.ossila.com]

- 12. 4-tert-butyl-2-chloropyridine | 81167-60-4 [chemicalbook.com]

- 13. Study on chemical modification and analgesic activity of N-(4-tert-butylphenyl)-4-(3-chloropyridin-2-yl) piperazine-1-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Structural Analysis and Characterization of 2-(tert-Butyl)-4-chloropyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the structural analysis and characterization of 2-(tert-Butyl)-4-chloropyridine, a substituted pyridine derivative of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific isomer (CAS 1163706-64-6), this document integrates established analytical principles with data from closely related analogs to provide a robust framework for its identification and purity assessment.

Introduction: The Significance of Substituted Pyridines

Substituted pyridines are a cornerstone of modern medicinal chemistry and materials science. The electronic properties and steric profile of substituents on the pyridine ring dictate the molecule's reactivity and its potential for interaction with biological targets. The subject of this guide, 2-(tert-Butyl)-4-chloropyridine, possesses a unique combination of a bulky, electron-donating tert-butyl group and an electron-withdrawing chlorine atom. This arrangement influences the molecule's dipole moment, solubility, and reactivity, making its unambiguous characterization essential for any research or development application. While its isomer, 4-(tert-Butyl)-2-chloropyridine, is a more commonly cited building block in the synthesis of kinase inhibitors and other pharmaceuticals, the distinct substitution pattern of 2-(tert-Butyl)-4-chloropyridine offers alternative synthetic routes and potentially novel biological activities.[1]

Physicochemical Properties and Synthesis Overview

A foundational understanding of the physicochemical properties of 2-(tert-Butyl)-4-chloropyridine is paramount for its handling and analysis.

| Property | Value | Source |

| CAS Number | 1163706-64-6 | [2][3] |

| Molecular Formula | C₉H₁₂ClN | [2] |

| Molecular Weight | 169.65 g/mol | [2] |

| Appearance | Predicted to be a white powder or colorless liquid. | [4] |

| Purity | Commercially available at ≥97% or 99%. | [2][4] |

| Storage | Recommended storage at 4°C, sealed and preserved. | [2][4] |

Synthesis: The synthesis of 2-(tert-Butyl)-4-chloropyridine is not as widely documented as its 4-tert-butyl-2-chloro isomer. However, a plausible synthetic route involves the direct chlorination of 2-(tert-butyl)pyridine. Established methods for the chlorination of pyridines can be adapted for this purpose. One such approach involves the use of a chlorinating agent like N-chlorosuccinimide (NCS) in an appropriate solvent. The regioselectivity of the chlorination will be influenced by the directing effects of the tert-butyl group.

Structural Elucidation: A Multi-technique Approach

The definitive structural confirmation of 2-(tert-Butyl)-4-chloropyridine necessitates a combination of spectroscopic techniques. The following sections detail the expected spectral data and their interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.

The proton NMR spectrum of 2-(tert-Butyl)-4-chloropyridine is expected to be relatively simple and highly informative.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.4 | d | 1H | H-6 | The proton adjacent to the nitrogen (H-6) is expected to be the most deshielded due to the inductive effect of the nitrogen atom. |

| ~7.2 | d | 1H | H-5 | The proton at position 5 will be a doublet, coupled to the H-6 proton. |

| ~7.0 | s | 1H | H-3 | The proton at position 3 is expected to be a singlet as it has no adjacent protons to couple with. |

| ~1.3 | s | 9H | -C(CH₃)₃ | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet, a characteristic feature in the ¹H NMR of tert-butyl containing compounds.[5] |

It is important to note that the exact chemical shifts can vary depending on the solvent and concentration.[6]

The carbon-13 NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment.

Predicted ¹³C NMR Data (in CDCl₃, 101 MHz):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~165 | C-2 | The carbon bearing the bulky tert-butyl group is expected to be significantly downfield. |

| ~150 | C-6 | The carbon adjacent to the nitrogen (C-6) will also be deshielded. |

| ~145 | C-4 | The carbon atom attached to the chlorine will be downfield due to the electronegativity of chlorine. |

| ~122 | C-5 | Aromatic carbon. |

| ~120 | C-3 | Aromatic carbon. |

| ~38 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~30 | -C(C H₃)₃ | The methyl carbons of the tert-butyl group. |

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Predicted FT-IR Spectral Data:

| Wavenumber (cm⁻¹) | Vibration |

| 3100-3000 | C-H stretching (aromatic) |

| 2960-2850 | C-H stretching (aliphatic, from tert-butyl group) |

| ~1600, ~1470, ~1450 | C=C and C=N stretching (pyridine ring) |

| ~1200 | C-C stretching (tert-butyl group) |

| ~1100 | C-Cl stretching |

The fingerprint region (below 1500 cm⁻¹) will show a complex pattern of absorptions unique to the molecule's overall structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Expected Mass Spectrum Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): An intense peak at m/z = 169, corresponding to the molecular weight of the compound. The presence of a chlorine atom will result in an M+2 peak at m/z = 171 with an intensity of approximately one-third of the M⁺ peak, which is characteristic of a monochlorinated compound.

-

Major Fragmentation Pathways:

-

Loss of a methyl group (-CH₃): A significant fragment at m/z = 154, resulting from the cleavage of a methyl group from the tert-butyl moiety to form a stable tertiary carbocation.

-

Loss of the tert-butyl group (-C(CH₃)₃): A fragment at m/z = 112.

-

Fragmentation of the pyridine ring: Various smaller fragments corresponding to the breakdown of the pyridine ring.

-

Purity Assessment: Chromatographic Techniques

Chromatographic methods are essential for determining the purity of 2-(tert-Butyl)-4-chloropyridine and for separating it from potential impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.

Illustrative GC-MS Protocol:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness), is a suitable starting point.[7]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[7]

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 15°C/min to 280°C.

-

Hold: 10 minutes at 280°C.[7]

-

-

Injector Temperature: 280°C.[7]

-

Detector (MS):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

This method should provide good separation of 2-(tert-Butyl)-4-chloropyridine from common synthesis impurities. The mass spectrometer allows for positive identification of the main peak and any impurities based on their mass spectra.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique suitable for a wide range of compounds, including those that are not amenable to GC analysis.

Illustrative HPLC Protocol:

-

Instrumentation: An HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice for pyridine derivatives.[7]

-

Mobile Phase: A gradient elution using a mixture of:

-

A: 0.1% Formic acid in Water

-

B: Acetonitrile[7]

-

-

Gradient Program:

-

0-2 min: 40% B

-

2-18 min: 40% to 90% B

-

18-22 min: 90% B

-

22-23 min: 90% to 40% B

-

23-30 min: 40% B (re-equilibration)[7]

-

-

Flow Rate: 1.0 mL/min.[7]

-

Column Temperature: 30°C.[7]

-

Detection: UV at 260 nm.[7]

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

This method should be capable of separating the target compound from polar and non-polar impurities. Method validation would be required for quantitative analysis.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of the analytical process for the characterization of 2-(tert-Butyl)-4-chloropyridine.

Caption: A logical workflow for the synthesis, characterization, and purity assessment of 2-(tert-Butyl)-4-chloropyridine.

Safety and Handling

Conclusion

The structural analysis and characterization of 2-(tert-Butyl)-4-chloropyridine require a systematic and multi-faceted analytical approach. Although direct experimental data for this specific isomer is limited, a combination of predictive spectroscopy based on sound chemical principles and established chromatographic methods for related compounds provides a robust framework for its unambiguous identification and purity determination. This guide serves as a valuable resource for researchers, enabling them to confidently work with and characterize this unique substituted pyridine.

References

-

RSC Publishing. (2013). Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes. RSC Advances. Retrieved from [Link]

-

PubChem. (n.d.). 4-(tert-Butyl)-2-chloropyridine. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 300 MHz, CCl4, experimental) (HMDB0244045). Retrieved from [Link]

-

ResearchGate. (n.d.). The NMR spectra of mer - [ Rh(4-But py) 3 (CH 2 Cl) Cl 2 ] 1a in D 8.... Retrieved from [Link]

-

Shenzhen Nexconn Pharmatechs Ltd. (n.d.). CAS 1163706-64-6 4-chloro-2-tert-butylpyridine. Retrieved from [Link]

-

NIST. (n.d.). 2-tert-Butylpyridine. Retrieved from [Link]

-

Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

-

LCGC International. (2024, October 15). A Well-Written Analytical Procedure for Regulated HPLC Testing. Retrieved from [Link]

-

IntechOpen. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

-

University of California, Davis. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

-

UT Southwestern Medical Center. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

-

LECO. (n.d.). Characterizing Extractables from Common Pharmaceutical Packaging Material by High Resolution Time-of-Flight Mass Spectrometry and Enhanced Gas Chromatography Separations. Retrieved from [Link]

-

NIST. (n.d.). 2-tert-Butylpyridine. Retrieved from [Link]

-

The University of Manchester. (2024, October 5). Gas Chromatography Tandem Mass Spectrometry (GC- MS/MS) for High-Throughput Screening of Pesticides in Rice Sample. Retrieved from [Link]

-

PubChem. (n.d.). 2-tert-Butylpyridine. Retrieved from [Link]

-

PubChem. (2026, January 3). 2-Tert-butyl-4-propylpyridine. Retrieved from [Link]

-

SpectraBase. (n.d.). 2,4-DI-tert-BUTYLPYRIDINE - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]

-

Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. (2006). FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2-amino-5-chloropyridine. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

CORE. (n.d.). Experimental (FT-IR and FT-Raman spectra) and Theoretical (Ab initio/HF, DFT/B3LYP) Study of 2-Amino-5-Chloropyridine and 2-Amin. Retrieved from [Link]

-

eScholarship.org. (n.d.). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Retrieved from [Link]

-

NIH. (2024, November 15). Protocol for a low-volume, direct analysis urine preparation procedure for non-targeted GC-MS metabolomics. Retrieved from [Link]

-

Acta Poloniae Pharmaceutica. (n.d.). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of tert-butyl.... Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR (a) and.¹³C NMR (b) and analysis of 2,6-Di-tert-butyl,.... Retrieved from [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. arctomsci.com [arctomsci.com]

- 4. 2-(tert-butyl)-4-chloropyridine, CasNo.1163706-64-6 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]

- 5. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. utsouthwestern.edu [utsouthwestern.edu]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Synthesis of Tert-butyl Substituted Chloropyridines

Abstract

Tert-butyl substituted chloropyridines represent a class of heterocyclic compounds of significant interest to the pharmaceutical and agrochemical industries. The presence of a bulky tert-butyl group can profoundly influence a molecule's physicochemical properties, such as solubility and metabolic stability, while the chloro substituent serves as a versatile synthetic handle for further molecular elaboration through cross-coupling and nucleophilic substitution reactions. This guide provides an in-depth exploration of the primary synthetic pathways to access these valuable building blocks. It is designed for researchers, medicinal chemists, and process development scientists, focusing on the underlying chemical principles, regiochemical outcomes, and practical execution of these transformations. We will delve into three core strategies: the functionalization of a pre-existing pyridine core, the de novo construction of the pyridine ring, and radical-based approaches, offering field-proven insights into the causality behind experimental choices.

Introduction: The Strategic Value of the Tert-butyl Chloropyridine Scaffold

The pyridine ring is a ubiquitous scaffold in medicinal chemistry. The introduction of a tert-butyl group is a common tactic employed to enhance metabolic stability by sterically shielding potential sites of oxidation. Furthermore, its lipophilicity can improve membrane permeability. The chlorine atom, an electronegative substituent, modifies the electronic properties of the pyridine ring and, more importantly, serves as a key reactive center. It is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions and a versatile partner in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the construction of complex molecular architectures.

The challenge in synthesizing these molecules lies in controlling the regioselectivity of the substitution pattern. The interplay between the directing effects of the ring nitrogen, the tert-butyl group, and the chloro substituent dictates the outcome of synthetic operations. This guide will illuminate these subtleties, providing a logical framework for synthetic planning.

Strategic Overview: Pathways to the Target Scaffold

The synthesis of tert-butyl substituted chloropyridines can be broadly categorized into two primary approaches: modifying an existing, appropriately substituted pyridine ring or building the desired substituted ring from acyclic precursors. A third, radical-based approach, offers a direct means of C-H functionalization.

Caption: Core strategies for synthesizing tert-butyl chloropyridines.

Strategy A: Functionalization of a Pre-existing Pyridine Ring

This is often the most direct approach, starting from either a tert-butylpyridine and introducing a chlorine atom, or starting with a chloropyridine and introducing a tert-butyl group. The choice is dictated by the availability of starting materials and the desired regiochemistry.

Pathway via Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. It relies on a directing group (DG) to position a strong base, typically an organolithium reagent, to deprotonate an adjacent C-H bond, forming a stabilized organolithium intermediate that can be trapped by an electrophile. While the pyridine nitrogen itself can direct metalation to the C2 position, its Lewis basicity can lead to complex formation and side reactions. However, in substrates like 4-tert-butylpyridine, C-H acidity and steric factors can be exploited for highly selective reactions.

Causality Behind Experimental Choices: The use of a strong, non-nucleophilic base like n-butyllithium (n-BuLi) in the presence of an additive like N,N-dimethylethanolamine is key. The additive can form a complex with n-BuLi, increasing its basicity and preventing it from acting as a nucleophile. The reaction is performed at very low temperatures (-70 to -20 °C) to ensure kinetic control of the deprotonation and to maintain the stability of the resulting pyridyl-lithium species. Hexachloroethane is an effective and readily available electrophilic chlorine source.

Caption: Workflow for the synthesis of 4-tert-butyl-2-chloropyridine via DoM.

Experimental Protocol: Synthesis of 4-tert-Butyl-2-chloropyridine [1]

-

To a solution of N,N-dimethylethanolamine (2.0 eq) in n-hexane at -20 °C, add n-butyllithium (4.0 eq) dropwise. Stir the mixture for 30 minutes.

-

Add 4-tert-butylpyridine (1.0 eq) dropwise at -20 °C and continue stirring for 1 hour.

-

Cool the reaction mixture to -70 °C.

-

Add a solution of hexachloroethane (2.0 eq) in THF dropwise.

-

Stir the reaction at -70 °C for 2 hours, then allow it to warm to 10 °C and stir overnight.

-

Quench the reaction by pouring it into ice water.

-

Extract the product with ethyl acetate, wash the organic layer, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 4-tert-butyl-2-chloropyridine (Typical Yield: ~85%).[1]

This method can be extended to produce 4-tert-butyl-2,6-dichloropyridine by subjecting the 4-tert-butyl-2-chloropyridine product to a second round of the same reaction conditions.[1]

Pathway via Pyridine N-Oxide Activation

The N-oxidation of a pyridine ring is a classic strategy to alter its reactivity. The N-oxide functional group is strongly electron-withdrawing, which deactivates the ring towards electrophilic substitution. However, it concurrently activates the C2 and C6 positions towards nucleophilic attack. Treatment of a pyridine N-oxide with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or oxalyl chloride, results in regioselective chlorination, typically at the 2- and 6-positions.

Causality Behind Experimental Choices: The N-oxidation step makes the C2/C6 protons more acidic and the positions themselves more electrophilic. Reagents like POCl₃ react with the N-oxide oxygen to form a highly reactive intermediate with a good leaving group. A subsequent attack by a chloride ion at the C2 position, followed by elimination, regenerates the aromatic pyridine ring, now chlorinated at the 2-position. This method avoids the use of highly basic organolithium reagents and is often tolerant of a wider range of functional groups.

Caption: General workflow for chlorination via a pyridine N-oxide intermediate.

Experimental Protocol: Synthesis of 4-tert-Butyl-2-chloropyridine via N-Oxide

This is a representative, two-step procedure based on established methods.

Step 1: Synthesis of 4-tert-Butylpyridine N-Oxide

-

Dissolve 4-tert-butylpyridine (1.0 eq) in a suitable solvent such as dichloromethane or chloroform.

-

Add meta-chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Wash the reaction mixture with a basic aqueous solution (e.g., NaHCO₃) to remove m-chlorobenzoic acid.

-

Extract the aqueous layer with the organic solvent, combine the organic phases, dry over Na₂SO₄, and concentrate to yield the N-oxide.

Step 2: Chlorination of 4-tert-Butylpyridine N-Oxide [2]

-

Carefully add phosphorus oxychloride (POCl₃, ~3.0 eq) to the crude 4-tert-butylpyridine N-oxide (1.0 eq).

-

Heat the mixture, typically to reflux, for several hours. Monitor the reaction by GC or TLC.

-

After completion, cool the reaction mixture and carefully quench by pouring it onto crushed ice.

-

Neutralize the acidic solution with a base (e.g., NaOH or Na₂CO₃) to pH > 7.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the combined organic extracts, concentrate, and purify by distillation or chromatography to yield 4-tert-butyl-2-chloropyridine.

Direct Chlorination

Direct chlorination of a tert-butylpyridine can be achieved, though regioselectivity can be an issue. For certain substrates, this can be a viable route. For example, 2-tert-butylpyrimidine has been chlorinated at the 5-position using elemental chlorine in acetic acid.[1] While not a pyridine, this demonstrates the principle of direct electrophilic halogenation on an electron-deficient ring.

Strategy C: Direct Radical Alkylation of Chloropyridines (Minisci Reaction)

The Minisci reaction is a powerful tool for the direct C-H alkylation of electron-deficient heterocycles, including pyridines. It involves the addition of a nucleophilic carbon-centered radical to the protonated heteroaromatic ring. The tert-butyl radical can be generated from various precursors, most commonly from pivalic acid via oxidative decarboxylation or from di-tert-butyl peroxide.

Causality Behind Experimental Choices: The reaction is performed under acidic conditions to protonate the pyridine nitrogen. This protonation significantly lowers the LUMO of the pyridine ring, making it highly susceptible to attack by a nucleophilic radical. The tert-butyl radical, generated in situ, attacks the electron-deficient ring, typically at the C2 and C4 positions, which bear the most positive charge density in the pyridinium ion. The resulting radical cation is then oxidized to the final product, regenerating the aromatic system. The regioselectivity is governed by a combination of electronic effects (directing to C2/C4) and steric hindrance from existing substituents. For a 2-chloropyridine, the incoming tert-butyl radical would be expected to favor the C4 and C6 positions.

Caption: Mechanism of the Minisci tert-butylation reaction.

Experimental Protocol: General Procedure for Minisci tert-Butylation [3]

-

Dissolve the chloropyridine substrate (1.0 eq) and pivalic acid (4.0-5.0 eq) in a suitable solvent mixture, often including water and a co-solvent like acetonitrile or DMSO.

-

Add sulfuric acid to ensure the pyridine is protonated.

-

Add the catalyst, silver nitrate (AgNO₃, ~0.1-0.2 eq).

-

Heat the mixture (typically 60-80 °C) and add ammonium persulfate ((NH₄)₂S₂O₈, ~2.0-3.0 eq) portion-wise over a period of time.

-

After the addition is complete, continue heating until the starting material is consumed (monitor by GC/LC-MS).

-

Cool the reaction, dilute with water, and neutralize with a base (e.g., ammonia or Na₂CO₃).

-

Extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic extracts. Purify the product mixture by column chromatography to separate regioisomers.

Strategy B: De Novo Synthesis of the Pyridine Ring

When the desired substitution pattern is not easily accessible through functionalization of a pre-formed ring, constructing the heterocycle from acyclic precursors is a powerful alternative. This approach offers high regiochemical control as the substituents are incorporated into the starting materials before cyclization.

A classic example is the synthesis of sterically hindered pyridines from pyrylium salts, which are themselves formed from precursors containing the tert-butyl groups.

Causality Behind Experimental choices: This synthesis builds the core heterocyclic ring in a stepwise fashion. Pivaloyl chloride and tert-butyl alcohol react in the presence of a strong acid (trifluoromethanesulfonic acid) to form a 2,6-di-tert-butylpyrylium salt.[4] This pyrylium salt is an oxygen-containing aromatic cation. Subsequent reaction with an ammonia source (ammonium hydroxide) replaces the oxygen atom with nitrogen, forming the final pyridine ring. While this specific example does not yield a chloropyridine, a similar strategy using halogenated precursors or subsequent halogenation of the formed pyridine could be envisioned.

Experimental Protocol: Synthesis of 2,6-Di-tert-butyl-4-methylpyridine from a Pyrylium Salt [4]

Step 1: Synthesis of 2,6-Di-tert-butyl-4-methylpyrylium Trifluoromethanesulfonate

-

In a flask equipped for inert atmosphere operation, combine pivaloyl chloride (2.5 mol) and anhydrous tert-butyl alcohol (0.62 mol).

-

With stirring, warm the mixture to 85 °C.

-

Add trifluoromethanesulfonic acid (1.25 mol) over 2-3 minutes.

-

Maintain the temperature at 95-105 °C for 10 minutes.

-

Cool the mixture and precipitate the pyrylium salt by adding diethyl ether. Isolate the salt by filtration.

Step 2: Conversion to 2,6-Di-tert-butyl-4-methylpyridine

-

Suspend the crude pyrylium salt (0.33-0.36 mol) in 95% ethanol (2 L) in a large flask and cool to -60 °C.

-

Add concentrated ammonium hydroxide (1 L), also pre-cooled to -60 °C, in one portion with stirring.

-

Hold the mixture at -60 °C for 30 minutes, then allow it to warm to -40 °C and maintain for 2 hours.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Extract the product into pentane, wash, dry, and remove the solvent. The product can be purified by chromatography or distillation to yield the pure pyridine (Typical Yield: 90-93%).[4]

Method Comparison and Strategic Selection

Choosing the optimal synthetic route depends on several factors: the desired substitution pattern, the availability and cost of starting materials, and the required scale of the synthesis.

| Synthetic Strategy | Starting Materials | Key Reagents | Regioselectivity | Advantages | Disadvantages |

| Directed Metalation (DoM) | tert-Butylpyridines | n-BuLi, LiDMAE, C₂Cl₆ | High; directed by C-H acidity and existing groups. | High yields, excellent regiocontrol for specific isomers. | Requires cryogenic temperatures, strictly anhydrous conditions, strong organometallic base. |

| N-Oxide Activation | tert-Butylpyridines | m-CPBA, POCl₃ | Good; strongly favors C2/C6 positions. | Milder than DoM, tolerates more functional groups. | Two-step process, use of corrosive POCl₃. |

| Minisci Reaction | Chloropyridines | Pivalic acid, (NH₄)₂S₂O₈, AgNO₃ | Moderate to Good; favors C2/C4/C6. | Direct C-H functionalization, good for late-stage modification. | Often produces mixtures of regioisomers requiring separation, radical conditions. |

| De Novo Ring Construction | Acyclic carbonyls, nitriles | Varies (e.g., NH₃, acids) | Excellent; defined by precursor structure. | Absolute regiocontrol, access to complex patterns. | Often multi-step, may require specialized starting materials. |

Conclusion

The synthesis of tert-butyl substituted chloropyridines is a task of significant importance in modern chemical research. A synthetic chemist has several powerful strategies at their disposal, each with distinct advantages and limitations. The functionalization of a pre-existing pyridine ring via directed metalation or N-oxide activation offers efficient routes to specific isomers, while the Minisci reaction provides a direct, albeit sometimes unselective, method for C-H tert-butylation. For complex or inaccessible substitution patterns, de novo ring construction provides unparalleled regiochemical control. A thorough understanding of the mechanisms and guiding principles behind each of these pathways, as outlined in this guide, is essential for the rational design and successful execution of syntheses targeting these valuable molecular scaffolds.

References

- CN110041249A. (2019). A kind of preparation method of 4- tert-butyl -2- chloropyridine and 4- tert-butyl -2, 6- Dichloro-pendin.

- EP0117883B1. (1986). Preparation of 2-t-butyl-5-hydroxypyrimidine by hydrolysis of 2-t-butyl-5--bromo/chloropyrimidine.

-

Minisci, F. (1971). Minisci reaction. Wikipedia. [Link]

-

Kü, K., et al. (2023). Total Synthesis of Floyocidin B: 4,5-Regioselective Functionalization of 2-Chloropyridines. Chemistry, 5(1), 14-31. [Link]

-

Mongin, F., et al. (2000). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi-Me2N(CH2)2OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles. Organic Letters, 2(6), 803-805. [Link]

-

Anderson, A. G., & Stang, P. J. (1981). 2,6-DI-tert-BUTYL-4-METHYLPYRIDINE. Organic Syntheses, 60, 34. [Link]

-

Donohoe, T. J., et al. (2009). Synthesis of substituted pyridines and pyridazines via ring closing metathesis. Chemical Communications, (21), 3008-3010. [Link]

-

Thomson, C. G., Reilly, J., & Sandham, D. A. (2011). Synthesis of useful fragments in drug discovery: 2-Amino-5-tert-butylpyridine and its oxidised analogues. Bioorganic & Medicinal Chemistry Letters, 21(14), 4251-4254. [Link]

- US5436344A. (1995). 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones.

-

Proctor, D. J., & Harvey, J. N. (2013). An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. Beilstein Journal of Organic Chemistry, 9, 2265-2319. [Link]

-

Organic Chemistry Portal. (n.d.). Di-tert-butyl Peroxide (DTBP). Retrieved January 19, 2026, from [Link]

-

Whittle, A. J., et al. (2006). Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine. Inorganica Chimica Acta, 359(11), 3549-3552. [Link]

Sources

- 1. EP0117883B1 - Preparation of 2-t-butyl-5-hydroxypyrimidine by hydrolysis of 2-t-butyl-5--bromo/chloropyrimidine - Google Patents [patents.google.com]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity Profile of 2-Chloropyridine Derivatives

Abstract

This technical guide provides a comprehensive analysis of the reactivity of 2-chloropyridine derivatives, a pivotal scaffold in the fields of pharmaceutical and materials science.[1][2] We will delve into the core principles governing its reactivity, with a particular focus on nucleophilic aromatic substitution (SNAr), palladium-catalyzed cross-coupling reactions, and metalation strategies. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical understanding and practical, field-proven protocols to enable the efficient synthesis of complex molecules derived from this versatile building block.

Introduction: The Electronic Landscape of 2-Chloropyridine

The reactivity of the pyridine ring is fundamentally dictated by the electron-withdrawing nature of the nitrogen atom. This effect is most pronounced at the ortho (C2/C6) and para (C4) positions, rendering them electron-deficient.[3] In 2-chloropyridine, the chlorine atom's placement at the C2 position, adjacent to the nitrogen, profoundly influences its chemical behavior. The potent inductive effect of the nitrogen polarizes the C-Cl bond, weakening it and making the C2 carbon highly electrophilic.[3][4] This inherent electronic property is the cornerstone of its reactivity, making it a prime substrate for a variety of transformations.

Nucleophilic Aromatic Substitution (SNAr): A Cornerstone of Functionalization

One of the most characteristic reactions of 2-chloropyridine is its susceptibility to nucleophilic aromatic substitution (SNAr). The electron-deficient nature of the C2 position makes it an excellent site for attack by nucleophiles.[4]

Mechanistic Insights

The SNAr reaction of 2-chloropyridine proceeds through a two-step addition-elimination mechanism. The initial attack of a nucleophile on the C2 carbon disrupts the aromaticity of the ring, forming a negatively charged intermediate known as a Meisenheimer complex.[5] This intermediate is stabilized by the electron-withdrawing nitrogen atom. In the subsequent step, the chloride ion is expelled, and the aromaticity of the pyridine ring is restored.

Factors Influencing Reactivity

The rate of SNAr is significantly influenced by:

-

Nucleophile Strength: Stronger nucleophiles lead to faster reaction rates.

-

Substituents on the Pyridine Ring: Electron-withdrawing groups on the pyridine ring, particularly at the 4- and 6-positions, further activate the ring towards nucleophilic attack and stabilize the Meisenheimer intermediate, thereby increasing the reaction rate.[5][6] Conversely, electron-donating groups decrease reactivity.[6]

-

Reaction Conditions: These reactions are often accelerated by heating.[7]

Experimental Protocol: Synthesis of a 2-Aminopyridine Derivative

This protocol describes a general procedure for the SNAr reaction between a 2-chloropyridine derivative and an amine.

Materials:

-

2-Chloropyridine derivative (1.0 equiv)

-

Amine (1.2-1.5 equiv)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or a non-nucleophilic organic base like DBU) (2.0 equiv)

-

Solvent (e.g., DMF, DMSO, NMP, or Dioxane)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry reaction vessel, add the 2-chloropyridine derivative, the amine, and the base.

-

Purge the vessel with an inert gas.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-150 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography.

Palladium-Catalyzed Cross-Coupling Reactions: Forging Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and 2-chloropyridine derivatives are excellent substrates for these transformations. The inherent reactivity of the C-Cl bond at the 2-position facilitates the crucial oxidative addition step in the catalytic cycle.[3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds between 2-chloropyridines and boronic acids or their derivatives.[8][9]

Key Considerations:

-

Catalyst System: A combination of a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand is typically employed. For less reactive 2-chloropyridines, bulky, electron-rich ligands like SPhos, XPhos, or RuPhos are often necessary to facilitate the oxidative addition step.[10][11] Modern pre-catalysts such as XPhos Pd G3 and SPhos Pd G3 offer high activity.[8]

-

Base: The choice of base is critical for activating the boronic acid.[10] Strong inorganic bases like K₃PO₄ and Cs₂CO₃ are commonly used.[8]

-

Solvent: Aprotic polar solvents such as dioxane, THF, or toluene, often with the addition of water, are standard.[8]

Table 1: Comparison of Catalyst Systems for Suzuki-Miyaura Coupling of a 2-Chloropyridine Derivative

| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp (°C) | Typical Yield (%) | Catalyst Loading (mol%) |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 60-75 | 3-5 |

| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | >90 | 1-2 |

| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | >90 | 1-2 |

| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | >95 | 1-3 |

| Note: Yields are representative and can vary based on specific substrates and reaction conditions.[8] |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing access to a wide range of N-aryl pyridine derivatives.[12] Due to the strength of the C-Cl bond, these reactions often require more forcing conditions compared to their bromo or iodo counterparts.[11]

Key Considerations:

-

Catalyst System: Highly active catalyst systems are essential. These typically consist of a palladium source and a sterically hindered, electron-rich biarylphosphine ligand (e.g., RuPhos, BrettPhos, DavePhos).[11]

-

Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[11]

-

Temperature: Elevated temperatures (80-110 °C) are often necessary to drive the reaction to completion.[11]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a 2-chloropyridine derivative.

Materials:

-

2-Chloropyridine derivative (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

-

Base (e.g., K₃PO₄, 2.0 equiv)

-

Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

Procedure:

-

In an oven-dried Schlenk flask under an inert atmosphere, combine the 2-chloropyridine derivative, arylboronic acid, palladium precatalyst, and base.

-

Add the anhydrous, degassed solvent via syringe.

-

Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature.

-

Dilute with an organic solvent and filter through a pad of celite to remove inorganic salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer, filter, and concentrate.

-

Purify the product by column chromatography.

Metalation Strategies: Accessing Further Functionalization

Directed ortho-metalation (DoM) and other lithiation techniques provide a powerful avenue for introducing a variety of functional groups onto the 2-chloropyridine ring. However, the reaction of 2-chloropyridine with strong bases like n-butyllithium (nBuLi) can be complex, often leading to nucleophilic addition rather than deprotonation.[13][14]

Regioselective Lithiation

The regioselectivity of the lithiation of 2-chloropyridine is highly dependent on the base and reaction conditions:

-

LDA (Lithium Diisopropylamide): In THF, LDA promotes exclusive lithiation at the C3 position, directed by the chlorine atom.[13][14][15]

-

BuLi-LiDMAE Superbase: A combination of nBuLi and lithium 2-(dimethylamino)ethoxide (LiDMAE) in an apolar solvent like hexane leads to an unprecedented and highly regioselective lithiation at the C6 position.[13][14] This method effectively suppresses nucleophilic addition.[13]

Experimental Protocol: C6-Lithiation and Trapping with an Electrophile

This protocol is adapted from the work of Mongin and coworkers.[13]

Materials:

-

2-Chloropyridine (1.0 equiv)

-

n-Butyllithium (1.1 equiv)

-

Lithium 2-(dimethylamino)ethoxide (LiDMAE) (1.1 equiv)

-

Anhydrous hexane

-

Electrophile (1.2 equiv) in anhydrous THF

Procedure:

-

To a solution of LiDMAE in anhydrous hexane at 0 °C under an inert atmosphere, add n-butyllithium dropwise.

-

Stir the mixture for 20 minutes at 0 °C.

-

Cool the mixture to -78 °C and add a solution of 2-chloropyridine in hexane dropwise.

-

Stir the resulting red solution at -78 °C for 1 hour.

-

Add a solution of the electrophile in THF.

-

Allow the reaction to slowly warm to 0 °C.

-

Quench the reaction with water at 0 °C.

-

Perform a standard aqueous workup.

-

Purify the product by flash chromatography.

Conclusion

The reactivity of 2-chloropyridine derivatives is a rich and multifaceted area of synthetic chemistry. A thorough understanding of the electronic factors governing its behavior is paramount to harnessing its full potential. The methodologies outlined in this guide, from nucleophilic aromatic substitution to palladium-catalyzed cross-coupling and regioselective metalation, provide a robust toolkit for the synthesis of a diverse array of functionalized pyridine-containing molecules. As the demand for novel pharmaceuticals and advanced materials continues to grow, the strategic application of these reactions will undoubtedly play a crucial role in future discoveries.

References

- Filo. (2025, May 4). Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., ...

- Benchchem. A Comparative Guide to the Reactivity of 2-Chloropyridine Isomers in Palladium-Catalyzed Reactions.

- Benchchem. A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 2-Chloropyridine-3-boronic Acid.

- Mongin, F., et al. (n.d.). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me2N(CH2)2OLi. New.

- PubMed. (2010, February 24). Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity.

- Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles.

- Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications.

- PubMed. (2010, July 15). Synthesis and Molecular Docking Studies of Novel 2-chloro-pyridine Derivatives Containing Flavone Moieties as Potential Antitumor Agents.

- Journal of the American Chemical Society. (2010, February 1). Metalation of Pyridines with nBuLi−Li−Aminoalkoxide Mixed Aggregates: The Origin of Chemoselectivity.

- Benchchem. Technical Support Center: Suzuki Coupling of 2-Chloropyridines - Base Selection.

- ResearchGate. Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines....

- ACS Publications. (n.d.). Unusual C-6 Lithiation of 2-Chloropyridine-Mediated by BuLi−Me2N(CH2)2OLi. New Access to 6-Functional-2-chloropyridines and Chloro-bis-heterocycles | Organic Letters.

- PubMed. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1.

- Who we serve. The Palladium Catalysed Suzuki Coupling of 2- and 4-Chloropyridines.

- YouTube. (2019, January 19). nucleophilic aromatic substitutions.

- ResearchGate. FMO analysis of SNAr selectivity with 2,4-dichloropyridine, revealing....

- Benchchem. Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

Sources

- 1. chempanda.com [chempanda.com]

- 2. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Why 2-chloropyridine and 4-chloropyridine react with nucleophiles (e.g., .. [askfilo.com]

- 5. Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Improved synthesis of 2,3-disubstituted pyridines by metallation of 2-chloropyridine: a convenient route to fused polyheterocycles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Solubility of 4-tert-butyl-2-chloropyridine in Common Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 4-tert-butyl-2-chloropyridine, a key building block in pharmaceutical and materials science.[1] Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles governing its solubility, practical considerations, and detailed methodologies for empirical determination.

Executive Summary

4-tert-butyl-2-chloropyridine is a colorless to almost colorless liquid at room temperature.[1] Its molecular structure, featuring a bulky non-polar tert-butyl group and a polar chloropyridine ring, results in a nuanced solubility profile. Generally, it exhibits low solubility in water and good solubility in common organic solvents.[1] The tert-butyl group is known to enhance stability and solubility in organic media, a critical attribute for its application in medicinal chemistry and crop protection formulations.[2] This guide will explore the interplay of these structural features and their impact on solubility across a spectrum of organic solvents. While precise quantitative solubility data is not widely published, this paper will provide a robust framework for predicting and experimentally verifying its solubility.

Theoretical Framework for Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is rooted in the intermolecular forces between solute and solvent molecules. For 4-tert-butyl-2-chloropyridine, the key factors at play are:

-

Polarity: The pyridine ring, with its nitrogen atom and the attached chlorine, introduces polarity to the molecule. However, the large, non-polar tert-butyl group significantly influences the overall molecular polarity, rendering it largely non-polar.

-

Hydrogen Bonding: The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor. However, the steric hindrance from the adjacent chlorine atom and the overall non-polar nature of the molecule limit its ability to form strong hydrogen bonds.

-

Van der Waals Forces: The bulky tert-butyl group provides a large surface area for London dispersion forces, a type of van der Waals force. These forces are the primary drivers of its solubility in non-polar organic solvents.

The interplay of these factors dictates that 4-tert-butyl-2-chloropyridine will be most soluble in solvents of low to moderate polarity and less soluble in highly polar, protic solvents like water.

Qualitative Solubility Profile

Based on chemical principles and anecdotal evidence from synthesis and purification procedures found in scientific literature, the following table summarizes the expected qualitative solubility of 4-tert-butyl-2-chloropyridine in a range of common organic solvents.

| Solvent Class | Solvent Example | Expected Solubility | Rationale |

| Non-Polar Aprotic | Hexane, Toluene | High | Dominated by London dispersion forces, favorable for the non-polar tert-butyl group. |

| Polar Aprotic | Acetone, Ethyl Acetate | High | Good balance of polarity to interact with the chloropyridine ring and non-polar character for the tert-butyl group. |

| Tetrahydrofuran (THF) | High | Often used as a reaction solvent for related compounds, indicating good solubility. | |

| Dichloromethane (DCM) | High | A versatile solvent for a wide range of organic compounds. | |

| Chloroform | High | Similar to DCM, effective at dissolving moderately polar compounds. | |

| Acetonitrile | Moderate | Higher polarity may slightly reduce solubility compared to other polar aprotic solvents. | |

| Dimethylformamide (DMF) | Moderate to High | A highly polar aprotic solvent, likely to be a good solvent. | |

| Dimethyl Sulfoxide (DMSO) | Moderate | A highly polar aprotic solvent; related compounds show slight solubility. | |

| Polar Protic | Methanol, Ethanol | Moderate | Can act as hydrogen bond donors, but the overall non-polar nature of the solute limits high solubility. |

| Water | Low | The large non-polar tert-butyl group dominates, leading to poor miscibility with water. |

Experimental Determination of Solubility: A Validated Protocol

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines the equilibrium solubility method, a reliable and widely used technique.

Materials and Equipment

-

4-tert-butyl-2-chloropyridine (purity >98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Add an excess amount of 4-tert-butyl-2-chloropyridine to a series of vials, each containing a known volume of a different organic solvent. The excess solute is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution process has reached equilibrium.

-

-

Phase Separation:

-

After equilibration, carefully remove the vials and allow the undissolved solute to settle.

-

For finer separation, centrifuge the vials at a moderate speed for 10-15 minutes.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial using a calibrated pipette.

-

Dilute the aliquot with a known volume of a suitable solvent (often the same solvent used for dissolution) to bring the concentration within the linear range of the analytical method.

-

-

Quantitative Analysis:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of 4-tert-butyl-2-chloropyridine.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solute in the samples.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility ( g/100 mL) = (Concentration from HPLC (g/mL) × Dilution Factor × 100)

-

Self-Validating System

This protocol incorporates self-validating checks:

-

Visual Confirmation of Excess Solute: The presence of undissolved solid at the end of the equilibration period confirms that a saturated solution was achieved.

-

Reproducibility: The experiment should be performed in triplicate to ensure the precision and reliability of the results.

-

Calibration Curve Linearity: A linear calibration curve with a high correlation coefficient (R² > 0.99) validates the accuracy of the analytical method.

Visualizing the Workflow

The following diagrams illustrate the logical flow of the solubility determination process.

Caption: Experimental workflow for determining solubility.

Conclusion

References

Sources

A Technical Guide to the Electronic and Steric Influence of the tert-Butyl Group on the Pyridine Ring

Abstract

The substitution of a tert-butyl group onto a pyridine ring introduces significant and predictable alterations to the molecule's physicochemical properties. This technical guide provides an in-depth analysis of the dual electronic and steric effects imparted by the tert-butyl moiety, with a focus on its implications for basicity, reactivity, and spectroscopic characteristics. This document is intended for researchers, scientists, and professionals in drug development who leverage pyridine scaffolds in molecular design. We will explore the nuanced interplay of inductive electron donation and profound steric hindrance, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations.

Introduction: The Interplay of Two Key Moieties

The pyridine ring is a cornerstone heterocycle in medicinal chemistry and materials science, largely due to the reactivity of its electron-deficient carbon framework and the basic, nucleophilic lone pair of electrons on the nitrogen atom.[1][2] The tert-butyl group, -C(CH₃)₃, is the archetypal bulky alkyl substituent in organic chemistry, known for exerting powerful steric effects.[3] When combined, the tert-butyl group serves as a powerful modulator of the pyridine ring's intrinsic properties. Its influence can be dissected into two primary components:

-

Electronic Effects: As an alkyl group, the tert-butyl substituent is electron-donating via a positive inductive effect (+I).[1][4] This effect increases the electron density on the pyridine ring, particularly at the nitrogen atom.

-

Steric Effects: The significant spatial bulk of the tert-butyl group creates steric hindrance, which can impede the approach of reagents to nearby atoms or functional groups.[3][5]

The ultimate impact on the molecule's behavior is a direct consequence of the position of the tert-butyl group on the pyridine ring, which dictates the relative contributions of these two effects.

Positional Isomerism: A Study in Contrasting Effects

The influence of the tert-butyl group is highly dependent on its point of attachment to the pyridine ring—the ortho (2- or 6-), meta (3- or 5-), or para (4-) position relative to the nitrogen atom.

4-tert-Butylpyridine: Maximizing Electronic Donation

When placed at the 4-position, the tert-butyl group's steric bulk is distant from the nitrogen's lone pair. Consequently, its electronic effect predominates.[4] The inductive donation of electron density to the ring enhances the basicity of the nitrogen atom. This is quantitatively reflected in the pKa of its conjugate acid.

2-tert-Butylpyridine: A Balance of Steric Hindrance and Electronic Donation

In the 2-position, the tert-butyl group is adjacent to the nitrogen atom. This proximity leads to a direct steric clash that can hinder the approach of a proton or other electrophiles to the nitrogen's lone pair.[4] While the electron-donating effect is still present, the steric hindrance partially counteracts it, resulting in a basicity that is attenuated compared to the 4-substituted isomer.

2,6-Di-tert-butylpyridine: The Archetype of a Hindered Base

The introduction of a second tert-butyl group at the 6-position creates a profound steric shield around the nitrogen atom.[4][6] This steric hindrance is so significant that it dramatically reduces the basicity of the nitrogen and its ability to act as a nucleophile towards many Lewis acids.[7][8][9] For instance, 2,6-di-tert-butylpyridine can be protonated by strong Brønsted-Lowry acids like HCl but fails to react with bulkier Lewis acids such as boron trifluoride (BF₃).[8][10]

Quantitative Analysis of Basicity: pKa Values

The most direct measure of the electronic and steric effects on the pyridine nitrogen is the pKa of its conjugate acid (the pyridinium ion). A higher pKa value corresponds to a stronger base.[4]

| Compound | pKa of Conjugate Acid | Primary Effect |

| Pyridine | 5.25[4] | Reference |

| 4-tert-Butylpyridine | 5.99[1][4] | +I Effect Dominates |

| 2-tert-Butylpyridine | 5.77 (in 50% ethanol) | +I Effect and Steric Hindrance |

| 2,6-Di-tert-butylpyridine | 3.58 (in 50% ethanol)[4][6] | Steric Hindrance Dominates |

Note: pKa values can vary slightly depending on the solvent and temperature.

The data clearly illustrates that the 4-tert-butyl group, free from steric encumbrance, significantly increases basicity. In contrast, the cumulative steric hindrance of two ortho tert-butyl groups in 2,6-di-tert-butylpyridine drastically overrides the electronic donation, resulting in a much weaker base than unsubstituted pyridine.[6]

Impact on Chemical Reactivity

The electronic and steric effects of the tert-butyl group extend beyond basicity to influence the overall chemical reactivity of the pyridine ring.

Reactivity at the Nitrogen Atom: Nucleophilicity

The nucleophilicity of the pyridine nitrogen generally follows the trend of its basicity.

-

4-tert-Butylpyridine: With its electron-rich and accessible lone pair, it is a more potent nucleophile than pyridine. It is predicted to react faster in reactions like N-alkylation (the Menshutkin reaction).[1]

-

2-tert-Butylpyridine and 2,6-Di-tert-butylpyridine: The steric hindrance around the nitrogen in these isomers significantly retards the rate of reactions requiring nucleophilic attack by the nitrogen.[5] As a classic example, 2,6-di-tert-butylpyridine's inability to react with methyl iodide highlights its diminished nucleophilicity due to steric shielding.[11]

Reactivity of the Aromatic Ring

The pyridine ring is inherently electron-deficient compared to benzene, making it less susceptible to electrophilic aromatic substitution (EAS) and more prone to nucleophilic aromatic substitution (SNAr).[1]

-

Electrophilic Aromatic Substitution (EAS): The electron-donating tert-butyl group activates the ring towards EAS, although pyridines are generally unreactive under these conditions.[1] Due to its bulk, the tert-butyl group directs incoming electrophiles to the para position, as the ortho positions are sterically hindered.[3]

-

Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron-donating nature of the tert-butyl group deactivates the ring towards SNAr by increasing its electron density.[1] This deactivating effect is more pronounced in 4-tert-butylpyridine due to the effective delocalization of the donated electron density.

Visualizing the Interplay of Effects

The following diagram illustrates the factors influencing the properties of tert-butyl substituted pyridines.

Caption: Interplay of electronic and steric effects in tert-butylpyridines.

Spectroscopic Signatures

The electronic and steric perturbations caused by the tert-butyl group are also observable in the spectroscopic data of these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The tert-butyl group gives a characteristic singlet in the upfield region (around 1.3 ppm), integrating to nine protons. The chemical shifts of the pyridine ring protons are also affected. The electron-donating nature of the tert-butyl group generally causes a slight upfield shift of the ring protons compared to unsubstituted pyridine.

-

¹³C NMR: The quaternary carbon of the tert-butyl group appears around 35 ppm, while the methyl carbons are observed near 30 ppm. The chemical shifts of the pyridine ring carbons are also influenced by the substituent's electronic effects.

Infrared (IR) Spectroscopy

The C-H stretching vibrations of the tert-butyl group are typically observed in the 2950-2850 cm⁻¹ region. The characteristic ring stretching vibrations of the pyridine moiety (around 1600-1450 cm⁻¹) may also show subtle shifts upon substitution.

Experimental Protocols

Determination of pKa by Potentiometric Titration

This is a standard and reliable method for determining the basicity of pyridine derivatives.

Methodology:

-

Preparation of Solutions: Prepare a standard solution of the tert-butylpyridine derivative (e.g., 0.01 M) in a suitable solvent (e.g., 50% ethanol-water). Prepare a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

Titration Setup: Place a known volume of the pyridine solution in a beaker with a magnetic stirrer. Immerse a calibrated pH electrode and the tip of a burette containing the standardized HCl solution.

-

Titration: Add the HCl solution in small increments, recording the pH after each addition.

-

Data Analysis: Plot the pH versus the volume of HCl added. The pKa is the pH at the half-equivalence point.

Workflow for pKa Determination

Caption: Workflow for potentiometric pKa determination.

Synthesis of tert-Butylpyridines

Various synthetic routes are available for accessing tert-butylpyridines. A common method involves the reaction of pyridine with tert-butyllithium, which is reminiscent of the Chichibabin reaction.[9]

Example: Synthesis of 2,6-Di-tert-butylpyridine [9]

-

Reaction Setup: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve pyridine in a suitable anhydrous solvent (e.g., hexane).

-

Addition of tert-Butyllithium: Cool the solution in an ice bath and add a solution of tert-butyllithium in pentane dropwise with stirring under a nitrogen atmosphere.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours.

-

Workup: Carefully quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by vacuum distillation or column chromatography.

Applications in Drug Development and Materials Science

The predictable modulation of steric and electronic properties by the tert-butyl group makes it a valuable tool in molecular design.

-

Metabolic Shielding: In drug development, a bulky tert-butyl group can be strategically placed to sterically hinder a metabolically labile site on a drug molecule.[3] This can prevent or slow enzymatic degradation, thereby improving the drug's half-life and bioavailability.

-

Receptor Selectivity: The defined size and shape of the tert-butyl group can be exploited to achieve selective binding to a specific receptor subtype.[3] Its bulk can sterically preclude a drug molecule from fitting into the binding pocket of an off-target receptor.

-

Tuning Electronic Properties: In materials science, such as in the development of dye-sensitized solar cells, 4-tert-butylpyridine is used as an additive in the electrolyte to improve device performance.[12] Its basicity influences the semiconductor's conduction band edge.

-

Ligand Design: In coordination chemistry, the steric bulk of tert-butylpyridines can be used to control the coordination number and geometry of metal complexes, as well as to provide kinetic stabilization.[13]

Conclusion

The tert-butyl group exerts a profound and position-dependent influence on the electronic and steric properties of the pyridine ring. By understanding the interplay between its electron-donating inductive effect and its significant steric hindrance, chemists can rationally design molecules with tailored basicity, nucleophilicity, and reactivity. This control is of paramount importance in fields ranging from medicinal chemistry, where precise modulation of physicochemical properties is crucial for therapeutic efficacy, to materials science, where these properties govern the performance of functional materials. The tert-butylpyridine system serves as a classic and instructive example of how subtle structural modifications can lead to dramatic changes in molecular behavior.

References

-

Fiveable. (n.d.). Tert-Butyl Definition - Organic Chemistry Key Term. Retrieved from [Link]

-

ResearchGate. (2008). The tert-butyl group in chemistry and biology. Retrieved from [Link]

-

Wikipedia. (n.d.). Butyl group. Retrieved from [Link]

-